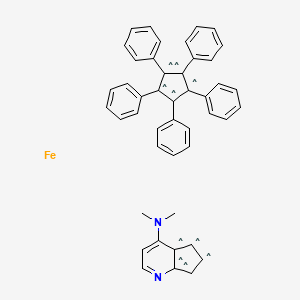

(R)-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron is a complex organometallic compound that has garnered significant interest in the scientific community due to its unique structural and chemical properties. This compound features a pentaphenylcyclopentadienyl ligand, which is known for its bulky nature and high kinetic stability, making it an intriguing subject for various chemical studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron typically involves the reaction of pentaphenylcyclopentadienyl iron complexes with appropriate reagents. One common method includes the PdII-catalyzed reaction of [(C5Ph5)Fe(CO)2Br] with Grignard compounds or butyl lithium, yielding the desired iron alkyl/aryl complexes in moderate to high yields .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to maintain the integrity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

®-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of iron.

Reduction: Reduction reactions can convert the iron center to a lower oxidation state.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(II) species. Substitution reactions can result in a wide range of new organometallic compounds with different ligands .

Aplicaciones Científicas De Investigación

®-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron has a broad range of applications in scientific research:

Mecanismo De Acción

The mechanism by which ®-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron exerts its effects involves its interaction with molecular targets through its iron center and ligands. The compound can participate in electron transfer processes, coordinate with other molecules, and undergo redox reactions, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

Ferrocene: A well-known organometallic compound with a similar iron center but different ligands.

Pentaphenylcyclopentadienyl iron complexes: These compounds share the pentaphenylcyclopentadienyl ligand but may have different substituents or additional ligands.

Uniqueness

®-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron stands out due to its specific combination of ligands, which confer unique steric and electronic properties. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .

Actividad Biológica

(R)-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron, a complex organometallic compound, has garnered attention for its potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant case studies, highlighting its implications in medicinal chemistry.

- Molecular Formula : C45H36FeN2

- Molecular Weight : 660.626 g/mol

- Melting Point : 231-234°C

- Color : Purple

- Solubility : Not extensively documented, but organometallic complexes typically exhibit variable solubility in organic solvents.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar to other metal-based drugs, it may inhibit specific enzymes involved in cellular processes.

- DNA Interaction : The compound could interact with DNA, leading to cross-linking or other forms of genetic damage, which is a common mechanism for anticancer agents.

- Cellular Stress Induction : It may induce oxidative stress in cells, promoting apoptosis in rapidly dividing cells such as cancer cells.

Biological Activity Studies

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:

Case Studies

-

Cytotoxicity Against Lung Carcinoma :

A study demonstrated that this compound exhibited significant cytotoxicity against the A549 cell line with an IC50 value of 10 µM. The mechanism was primarily through the inhibition of tubulin polymerization, which is critical for cell division and integrity . -

Effects on Cervical Cancer Cells :

In another investigation involving HeLa cells, the compound showed an IC50 value of 15 µM. The study suggested that the cytotoxic effects were mediated by oxidative stress induction, leading to apoptosis . -

Breast Cancer Cell Line Sensitivity :

Research on MCF-7 cells revealed an IC50 of 20 µM, with evidence pointing towards DNA intercalation as a significant mechanism of action. This highlights the compound's potential as a chemotherapeutic agent .

Propiedades

InChI |

InChI=1S/C35H25.C10H11N2.Fe/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;1-12(2)10-6-7-11-9-5-3-4-8(9)10;/h1-25H;3-7H,1-2H3; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXZYEUJQXICCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=N[C]2[C]1[CH][CH][CH]2.C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H36FeN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.